molecular formula C8H8ClF B081784 2-Chloro-5-fluoro-1,3-dimethylbenzene CAS No. 14994-16-2

2-Chloro-5-fluoro-1,3-dimethylbenzene

Cat. No.: B081784
CAS No.: 14994-16-2
M. Wt: 158.6 g/mol
InChI Key: MVJOCJGXPDHQEN-UHFFFAOYSA-N
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Preparation Methods

2-Chloro-5-fluoro-1,3-dimethylbenzene is mainly prepared through the fluorination and chlorination of aromatic compounds. A commonly used method involves reacting 2-methyl-1,3-xylene with chlorine and fluorine sources under appropriate conditions . The reaction conditions typically include controlled temperature and pressure to ensure the desired substitution on the benzene ring.

Chemical Reactions Analysis

2-Chloro-5-fluoro-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-1,3-dimethylbenzene primarily involves its role as an intermediate in chemical reactions. The chloro and fluoro substituents influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. This compound can interact with various molecular targets and pathways depending on the specific reactions it undergoes .

Comparison with Similar Compounds

2-Chloro-5-fluoro-1,3-dimethylbenzene can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the nature and position of the substituents.

Properties

IUPAC Name

2-chloro-5-fluoro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJOCJGXPDHQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471604
Record name 2-chloro-5-fluoro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14994-16-2
Record name 2-chloro-5-fluoro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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